B1194704 Indomethacin sodium trihydrate CAS No. 74252-25-8

Indomethacin sodium trihydrate

Numéro de catalogue B1194704
Numéro CAS: 74252-25-8
Poids moléculaire: 433.82
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of indomethacin and its derivatives, including the sodium trihydrate form, involves complex chemical reactions. A recent approach to synthesizing indomethacin involves the Fischer reaction, which utilizes the acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, followed by interaction with levulinic acid in the presence of formic acid (Magedov et al., 2005). This method presents a new pathway for obtaining indomethacin, potentially applicable to its sodium trihydrate version.

Molecular Structure Analysis

The molecular structure of indomethacin and its complexes has been extensively studied. One study focused on the synthesis and characterization of zinc indomethacin complexes, providing insights into the molecular interactions and geometries involved (Qing-di Zhou et al., 2000). These complexes showcase how indomethacin can bind to metal ions, which could influence its behavior in biological systems and potentially its sodium trihydrate form.

Chemical Reactions and Properties

Indomethacin's chemical reactions, particularly its interaction with sodium bicarbonate, highlight its ability to form the sodium trihydrate variant. An acid-base reaction between solid indomethacin and sodium bicarbonate under specific conditions leads to the formation of sodium indomethacin trihydrate. This reaction is influenced by factors such as temperature and humidity, demonstrating the conditions under which the sodium trihydrate form can be synthesized and stabilized (X. Chen et al., 2005).

Physical Properties Analysis

The physical properties of indomethacin sodium trihydrate, such as solubility, play a crucial role in its application in drug formulations. The solubilization of indomethacin using hydrotropes demonstrates methods to enhance its solubility, which is a critical factor for its bioavailability and therapeutic effectiveness. These techniques may be directly applicable to improving the solubility of indomethacin sodium trihydrate in aqueous solutions (A. Jain, 2008).

Chemical Properties Analysis

The chemical properties of indomethacin, including its reactivity and stability, are essential for understanding its function as an anti-inflammatory agent. A kinetic study of indomethacin synthesis and thermal decomposition reactions provides insight into its stability and reactivity under various conditions. This knowledge is vital for the development and storage of indomethacin sodium trihydrate, ensuring its efficacy and safety as a pharmaceutical agent (M. Rusu et al., 2000).

Applications De Recherche Scientifique

1. Stability of Reconstituted Indomethacin Sodium Trihydrate

  • Summary of Application: This research focused on the stability of reconstituted Indomethacin sodium trihydrate in original vials and polypropylene syringes .
  • Methods of Application: Twenty 1-mg vials of Indomethacin sodium trihydrate were reconstituted with 2 mL of Sterile Water for Injection, USP. Solution from 10 vials was drawn into 20 1-mL disposable polypropylene syringes. Five vials and 10 syringes were stored at 21-25 degrees C, and the other 5 vials and 10 syringes were stored at 2-6 degrees C .
  • Results or Outcomes: All solutions stored at 2-6 degrees C retained more than 95% of the initial indomethacin concentration. At room temperature, solutions stored in syringes retained more than 95% of the initial indomethacin concentration .

2. Disproportionation of Indomethacin Sodium in Buffered Lyophilized Formulations

  • Summary of Application: The study investigated the effect of pH shift on the disproportionation of Indomethacin sodium in lyophilized formulations .
  • Methods of Application: Prelyophilization solutions containing Indomethacin sodium in sodium phosphate buffer, at initial buffer concentrations ranging from 10 to 100 mM (pH 7.0), and at Indomethacin sodium concentrations of 5, 10 & 15 mg/ml, were investigated .
  • Results or Outcomes: Disproportionation of Indomethacin sodium to the free acid was observed in systems with buffer concentrations ≥50 mM, but not low buffer concentration (10 mM). At intermediate buffer concentrations (35 & 20 mM) the disproportionation depended on Indomethacin sodium concentration .

3. Closure of Patent Ductus Arteriosus

  • Summary of Application: Indomethacin sodium trihydrate is used to close a hemodynamically significant patent ductus arteriosus in premature infants .
  • Methods of Application: The dosage is dependent on the age of the infant at the time of therapy. A course of therapy requires intravenous doses of Indomethacin for Injection given at 12 to 24-hour intervals .
  • Results or Outcomes: The patent ductus arteriosus closes or significantly reduces in size after an interval of 48 hours or more from completion of the first course of Indomethacin for Injection .

4. Treatment of Postoperative Ocular Inflammation

  • Summary of Application: Ophthalmic Indomethacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery .
  • Methods of Application: The specific methods of application can vary, but typically involve the administration of Indomethacin eye drops .
  • Results or Outcomes: Indomethacin has been found to be effective in reducing ocular inflammation in clinical studies .

5. Treatment of Rheumatoid Arthritis, Ankylosing Spondylitis, Osteoarthritis, Acute Shoulder Pains, and Acute Gouty Arthritis

  • Summary of Application: Indomethacin sodium trihydrate is commonly used in the treatment of various musculoskeletal conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis .
  • Methods of Application: The specific methods of application can vary, but typically involve the administration of oral capsules or other methods of administration, including rectal and intravenous formulations .
  • Results or Outcomes: Indomethacin has been found to be effective in reducing inflammation and pain associated with these conditions .

6. Treatment of Migraine and Other Headache Disorders

  • Summary of Application: Indomethacin sodium trihydrate has been used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders .
  • Methods of Application: The specific methods of application can vary, but typically involve the administration of oral capsules .
  • Results or Outcomes: Indomethacin has been found to be effective in reducing the frequency and severity of migraines and other headache disorders .

Safety And Hazards

Indomethacin can increase your risk of fatal heart attack or stroke, even if you don’t have any risk factors . It is recommended to wear personal protective equipment/face protection when handling indomethacin. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and do not breathe (dust, vapor, mist, gas). Do not ingest .

Propriétés

IUPAC Name

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYAQBLOGVNWNT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClNNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53-86-1 (Parent)
Record name Indomethacin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00225256
Record name Indomethacin sodium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indomethacin sodium

CAS RN

74252-25-8
Record name Indomethacin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin sodium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOMETHACIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IMX38M2GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
155
Citations
A Siddiqui, Z Rahman, SR Khan… - International Journal of …, 2014 - Elsevier
… Therefore, the objective of this study was to use indomethacin sodium trihydrate (drug) as a model drug for lyophilization and evaluates short-term stability with respect to particulate …
Number of citations: 16 www.sciencedirect.com
SE Walker, S Gray, B Schmidt - American journal of health …, 1998 - academic.oup.com
… on the visual compatibility of indomethacin sodium trihydrate with solutions of dextrose in … study was to evaluate the stability of indomethacin sodium trihydrate 0.5 mg/mL in sterile water …
Number of citations: 6 academic.oup.com
A Dubbini, R Censi, V Martena, E Hoti… - International Journal of …, 2014 - Elsevier
The purpose of this study was to investigate the effect of pH and method of crystallization on the solid physical form of indomethacin (IDM). IDM, a non steroidal anti-inflammatory drug …
Number of citations: 35 www.sciencedirect.com
DY Ishisaka, J Van Vleet… - American Journal of …, 1991 - academic.oup.com
… Indomethacin sodium trihydrate is frequently used in neonates to close patent ductus … The dose and dosing interval of indomethacin sodium trihydrate are determined by the infant's age …
Number of citations: 9 academic.oup.com
VA Narducci, D Phari - researchgate.net
… Methods The stability of reconstituted indomethacin sodium trihydrate was determined over 48 hours. Immediately following reconstitution, the pH of the indomethacin solutions were …
Number of citations: 0 www.researchgate.net
S Eerikäinen, J Yliruusi, R Laakso - International journal of pharmaceutics, 1991 - Elsevier
… core instead of indomethacin sodium trihydrate (Laakso and … Release of indomethacin sodium trihydrate was slow from … made from indomethacin sodium trihydratecalcium hydrogen …
Number of citations: 12 www.sciencedirect.com
S Koranne, S Thakral, R Suryanarayanan - Pharmaceutical research, 2018 - Springer
… Indomethacin sodium trihydrate (IMCNa; Fig. 1) was obtained from Sinder Technology Co. Ltd., (Qingdao, China.) and indomethacin free acid (IMC, γ- form) was purchased from CSPC …
Number of citations: 11 link.springer.com
B Schmidt, M Seshia, S Shankaran… - … of pediatrics & …, 2011 - jamanetwork.com
… Although prophylactic indomethacin sodium trihydrate reduces the risks of severe periventricular and intraventricular hemorrhage (PIVH, grades 3-4), patent ductus arteriosus (PDA), …
Number of citations: 16 jamanetwork.com
SE Walker, S Gray, B Schmidt - Pediatric Research, 1996 - nature.com
Objective: To evaluate the stability of reconstituted INDOCID R PDA Rationale: Although slow, continuous infusion of indomethacin has been used for the treatment of PDA (Pediatrics …
Number of citations: 0 www.nature.com
VD Gupta, J Maswoswe - International Journal of Pharmaceutical …, 1998 - europepmc.org
… The stability of indomethacin (from indomethacin sodium trihydrate powder for injection) in preservative-free 0.9% sodium chloride injection has been studied using a stability-indicating …
Number of citations: 3 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.